3-Isopropenyl-6-oxoheptanal
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions. For instance, the synthesis of cyclic dipeptidyl ureas involves Ugi reactions followed by treatment with sodium ethoxide . Similarly, the enzymatic asymmetrization starting from cycloheptatriene to produce optically pure triol derivatives indicates the potential for enzymatic methods in the synthesis of complex organic molecules. These methods could potentially be adapted for the synthesis of 3-Isopropenyl-6-oxoheptanal.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using spectroscopic methods and X-ray diffraction . The structure of a new hydroxy terpenoid acid was determined from Turkish tobacco , suggesting that detailed structural analysis is crucial for understanding the properties of such compounds. This approach would be applicable to 3-Isopropenyl-6-oxoheptanal to determine its precise molecular configuration.
Chemical Reactions Analysis
The reactivity of compounds with similar functional groups has been studied. For example, 3-isopropenyltropolones underwent reactions with guanidines to afford cycloheptimidazoles , and with bromine to yield furanone derivatives . These studies demonstrate the reactivity of the isopropenyl group in various chemical environments, which is relevant for understanding the chemical behavior of 3-Isopropenyl-6-oxoheptanal.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are inferred from their reactivity and synthesis. The oxidation of 3-(1-Nitro-2-oxocycloalkyl)propanal to various acids and furanones indicates that the functional groups present in these molecules can significantly affect their chemical properties. This information can be used to predict the behavior of 3-Isopropenyl-6-oxoheptanal under different conditions.
Scientific Research Applications
Derivatization in Analytical Chemistry
A significant application of 3-Isopropenyl-6-oxoheptanal (IPOH) is found in analytical chemistry. Wells and Ham (2014) utilized IPOH in a method for derivatizing carbonyl compounds, specifically investigating carbonyl reaction products from limonene ozonolysis. They highlighted the advantages of the derivatization technique, such as the ability to conduct aqueous reactions and detect multi-functional oxygenated species in air, demonstrating the utility of IPOH in atmospheric and environmental analysis (Wells & Ham, 2014).
Atmospheric Chemistry and Environmental Impact
IPOH is also significant in atmospheric chemistry. Calogirou et al. (1999) studied the gas-phase reactions of IPOH with hydroxyl radicals, nitrate radicals, and ozone. Their findings on the rate constants of these reactions and the identification of reaction products provide insights into the atmospheric lifetimes and environmental impacts of IPOH and similar compounds (Calogirou et al., 1999).
Synthetic Chemistry and Derivative Formation
In synthetic chemistry, IPOH is used as a precursor or intermediate in the synthesis of various chemical compounds. For instance, Imafuku et al. (1980) explored the cyclodehydrogenation of IPOH to produce cyclohepta[b]furan-8-one derivatives, highlighting its role in synthetic organic chemistry and the creation of complex molecular structures (Imafuku, Yamaguchi, & Matsumura, 1980).
Air Quality and Health Effects
The health and environmental implications of IPOH are also a subject of research. Clausen et al. (2001) assessed the airway irritation effects of a reaction mixture involving IPOH, indicating its potential impact on indoor air quality and respiratory health (Clausen, Wilkins, Wolkoff, & Nielsen, 2001). Similarly, Wolkoff et al. (2013) conducted studies to derive human reference values for acute airway effects of IPOH, contributing to understanding its impact on public health (Wolkoff et al., 2013).
Safety And Hazards
The safety data sheet for 3-Isopropenyl-6-oxoheptanal advises against dust formation and breathing in mist, gas, or vapours . Contact with skin and eyes should be avoided. In case of accidental exposure, contaminated clothing should be removed immediately and the affected area should be washed off with soap and plenty of water . In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the victim is not breathing, artificial respiration should be given and a doctor should be consulted immediately .
properties
IUPAC Name |
6-oxo-3-prop-1-en-2-ylheptanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-8(2)10(6-7-11)5-4-9(3)12/h7,10H,1,4-6H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCGCISRMFSLTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(CCC(=O)C)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40874121 | |
Record name | 3-Isopropenyl-6-oxo-heptanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40874121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropenyl-6-oxoheptanal | |
CAS RN |
7086-79-5 | |
Record name | Limononaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7086-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptanal, 3-(1-methylethenyl)-6-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007086795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Isopropenyl-6-oxo-heptanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40874121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.